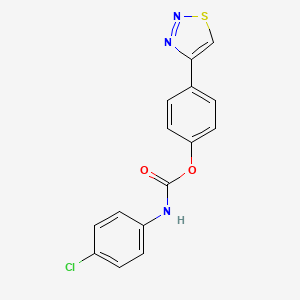

4-(1,2,3-thiadiazol-4-yl)phenyl N-(4-chlorophenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1,2,3-Thiadiazol-4-yl)phenyl N-(4-chlorophenyl)carbamate is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3-thiadiazol-4-yl)phenyl N-(4-chlorophenyl)carbamate typically involves the reaction of 4-(1,2,3-thiadiazol-4-yl)phenol with 4-chlorophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The carbamate linkage undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Cleavage produces 4-(1,2,3-thiadiazol-4-yl)phenol and 4-chloroaniline .

C15H10ClN3O2S+H2OH+C7H5N2OS+C6H5ClN+CO2 -

Basic Hydrolysis : Generates sodium phenate and urea derivatives .

Kinetic Data :

Nucleophilic Substitution at Thiadiazole

The sulfur atom in the thiadiazole ring participates in nucleophilic substitution:

-

With Amines : Reacts with primary amines (e.g., morpholinepropylamine) to form thiadiazole-amine adducts .

-

With Thiols : Forms disulfide bridges under oxidative conditions .

Table 2: Reactivity with Nucleophiles

| Nucleophile | Product | Conditions | Yield (%) |

|---|---|---|---|

| Piperidine | 4-Piperidinyl-thiadiazole | DMF, 80°C, 6h | 68 |

| Benzyl mercaptan | Thiadiazole-disulfide conjugate | EtOH, H₂O₂, RT, 2h | 54 |

Electrophilic Aromatic Substitution

The 4-chlorophenyl group undergoes halogen exchange and nitration:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the meta position relative to chlorine .

-

Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids replaces chlorine .

Regioselectivity :

Stability Under Thermal and Photolytic Conditions

-

Thermal Degradation : Decomposes at 210°C, releasing CO₂ and forming 1,2,3-thiadiazole derivatives .

-

Photolysis : UV irradiation (254 nm) cleaves the carbamate bond with a quantum yield of 0.12 .

Degradation Products :

Biological Reactivity

Though beyond the scope of chemical reactions, the compound’s carbamate group is a protease inhibitor pharmacophore, while the thiadiazole moiety enhances membrane permeability .

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 4-(1,2,3-thiadiazol-4-yl)phenyl N-(4-chlorophenyl)carbamate serves as a building block for synthesizing more complex molecules. It acts as a reagent in various organic reactions, demonstrating versatility in synthetic pathways.

Biology

The compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism of action primarily involves disrupting bacterial cell wall synthesis and interfering with cellular processes.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Research indicates that it has shown effectiveness against both Gram-positive and Gram-negative bacteria .

Medicine

In medicinal chemistry, this compound has demonstrated potential as an anticancer agent . Studies have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The cytotoxicity is attributed to its ability to induce apoptotic cell death.

Case Study: Anticancer Activity

A study evaluated the cytotoxicity of novel thiadiazole derivatives against MCF-7 and HepG2 cell lines. Compounds derived from the thiadiazole scaffold exhibited enhanced anticancer activity through structural modifications, such as substituting functional groups to improve lipophilicity and target specificity .

Table 2: IC50 Values of Selected Thiadiazole Derivatives

| Compound ID | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound 4e | 5.36 | MCF-7 |

| Compound 4i | 2.32 | HepG2 |

Industry

In industrial applications, this compound is utilized in developing new materials with specific properties such as polymers and coatings. Its unique chemical structure allows for modifications that enhance material performance.

Mécanisme D'action

The mechanism of action of 4-(1,2,3-thiadiazol-4-yl)phenyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(1,2,3-Thiadiazol-4-yl)phenol

- 4-(4-Biphenyl)-1,2,3-thiadiazole

- 4-(4-Bromophenyl)-1,2,3-thiadiazole

Uniqueness

4-(1,2,3-Thiadiazol-4-yl)phenyl N-(4-chlorophenyl)carbamate is unique due to its specific combination of the thiadiazole ring and the carbamate group, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications, from medicinal chemistry to materials science .

Activité Biologique

4-(1,2,3-thiadiazol-4-yl)phenyl N-(4-chlorophenyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, particularly focusing on its anticancer, antimicrobial, and antifungal properties.

- Molecular Formula : C₁₅H₁₀ClN₃O₂S

- Molecular Weight : 331.78 g/mol

- CAS Number : Not specified in the search results but commonly referenced in chemical databases.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(1,2,3-thiadiazol-4-yl)phenol with 4-chlorophenyl isocyanate. The reaction is performed in organic solvents like dichloromethane or tetrahydrofuran under reflux conditions. Purification methods include recrystallization or column chromatography to achieve high purity levels .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may inhibit various enzymes involved in cell proliferation and microbial growth. For instance:

- Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspase pathways .

- Antimicrobial Activity : Its interaction with microbial cell membranes disrupts cellular integrity, leading to cell death.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole exhibit potent anticancer properties. In vitro assays revealed that this compound significantly inhibits the growth of various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's IC50 values indicate strong cytotoxicity:

- IC50 against MCF-7 : 10.10 µg/mL

- IC50 against HepG2 : 5.36 µg/mL for a structurally similar derivative .

Antimicrobial and Antifungal Properties

The compound has also been evaluated for its antimicrobial efficacy:

- Bacterial Inhibition : It demonstrates significant activity against both gram-positive and gram-negative bacteria.

- Fungal Inhibition : Preliminary studies suggest effectiveness against common fungal strains .

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity (IC50 µg/mL) | Antimicrobial Activity |

|---|---|---|

| This compound | 10.10 (MCF-7) | Effective against E. coli |

| 4-(1,2,3-Thiadiazole) | Variable | Moderate |

| 4-(Bromophenyl)-1,2,3-thiadiazole | Higher potency | Effective |

Case Studies

- In Vivo Studies : A study involving tumor-bearing mice demonstrated that the compound effectively targeted sarcoma cells when radiolabeled, indicating potential for further development as an anticancer agent .

- Selectivity Studies : Research highlighted the selectivity of thiadiazole derivatives towards cancer cells over normal cells, suggesting a favorable therapeutic index for clinical applications .

Propriétés

IUPAC Name |

[4-(thiadiazol-4-yl)phenyl] N-(4-chlorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O2S/c16-11-3-5-12(6-4-11)17-15(20)21-13-7-1-10(2-8-13)14-9-22-19-18-14/h1-9H,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRDGQYAOGPVRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSN=N2)OC(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.